6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester
Overview
Description
Scientific Research Applications
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Chemical Synthesis
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Pharmaceutical Research
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Chemical Properties and Storage
- Application : This compound is used in various chemical reactions due to its specific properties .
- Method of Application : It’s typically used as a reagent in laboratory settings . The specific methods of application or experimental procedures are not provided in the sources.
- Results or Outcomes : The specific results or outcomes are not mentioned in the sources. The effectiveness of this compound would depend on the specific reactions it’s used in .
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Synthesis of Related Compounds
- Application : “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine” can be synthesized from "6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one" .
- Method of Application : The specific methods of application or experimental procedures are not provided in the sources. It’s likely used in laboratory settings for pharmaceutical research .
- Results or Outcomes : The specific results or outcomes are not mentioned in the sources. The effectiveness of this compound would depend on the specific reactions it’s used in .
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Chemical Storage and Handling
- Application : This compound is used in various chemical reactions due to its specific properties . It’s typically stored in a refrigerator .
- Method of Application : It’s typically used as a reagent in laboratory settings . The specific methods of application or experimental procedures are not provided in the sources.
- Results or Outcomes : The specific results or outcomes are not mentioned in the sources. The effectiveness of this compound would depend on the specific reactions it’s used in .
-
Synthesis of Related Compounds
- Application : “6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine” can be synthesized from "6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one" .
- Method of Application : The specific methods of application or experimental procedures are not provided in the sources. It’s likely used in laboratory settings for pharmaceutical research .
- Results or Outcomes : The specific results or outcomes are not mentioned in the sources. The effectiveness of this compound would depend on the specific reactions it’s used in .
Safety And Hazards
properties
IUPAC Name |
ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWUPKPQLZOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446169 | |
Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester | |
CAS RN |
322725-63-3 | |
Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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